Parishin B

Descripción general

Descripción

Parishin B es un glucósido polifenólico raro que se encuentra principalmente en el rizoma de la planta medicinal tradicional china, Gastrodia elata . Es uno de los derivados de los compuestos parishin, que son conocidos por sus diversas actividades biológicas y farmacológicas . This compound, junto con otros derivados de parishin, se ha identificado en diferentes partes de la planta Maclura tricuspidata .

Aplicaciones Científicas De Investigación

Parishin B tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria .

Química: En química, this compound se utiliza como marcador para el control de calidad de los extractos de Gastrodia elata .

Biología: En la investigación biológica, se estudia this compound por sus propiedades antioxidantes y su papel en la extensión de la vida útil de la levadura a través de la regulación de la vía de señalización Sir2/Uth1/TOR .

Medicina: En medicina, se investiga this compound por sus posibles efectos neuroprotectores y su capacidad para tratar enfermedades del sistema nervioso .

Industria: En la industria, this compound se utiliza en la producción de formulaciones de medicina tradicional china .

Mecanismo De Acción

El mecanismo de acción de Parishin B involucra la regulación de la resistencia al estrés oxidativo y la actividad de la superóxido dismutasa (SOD) . This compound aumenta significativamente la expresión del gen Silent Information Regulator 2 (Sir2) y la actividad de SOD, mientras que disminuye los niveles de especies reactivas de oxígeno (ROS) y malondialdehído (MDA) en la levadura . También afecta la expresión génica del objetivo de la vía de señalización de la rapamicina (TOR), contribuyendo a sus efectos antienvejecimiento .

Análisis Bioquímico

Biochemical Properties

Parishin B plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in mitigating oxidative damage within cells. Additionally, this compound binds to proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and oxidative stress . This compound can alter gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes . Furthermore, it impacts cellular metabolism by enhancing the activity of metabolic enzymes, leading to improved cellular function and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as transcription factors and receptors, to exert its effects . It can inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing inflammation . Additionally, this compound can activate antioxidant pathways by binding to and activating transcription factors that upregulate antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and antioxidant effects over time, although its potency may decrease slightly due to degradation . In vitro and in vivo studies have demonstrated that this compound continues to exert beneficial effects on cellular function even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant anti-inflammatory and antioxidant effects without any adverse effects . At higher doses, this compound can cause toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects of this compound plateau at a certain dosage, and any further increase in dosage leads to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase and catalase, which are crucial for oxidative stress responses . This compound also affects metabolic flux by enhancing the activity of enzymes involved in energy production, leading to increased levels of metabolites such as adenosine triphosphate . Additionally, this compound can modulate the levels of other metabolites involved in inflammatory pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The localization of this compound within cells is influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by binding to transcription factors . Post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound, directing it to specific cellular compartments .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de Parishin B implica la extracción de Gastrodia elata. El proceso de extracción se optimiza para mantener un alto contenido de parishins, incluido this compound . Las condiciones de extracción, como el pH, juegan un papel crucial en la prevención de la transformación de parishins en otros compuestos .

Métodos de Producción Industrial: La producción industrial de this compound generalmente implica el uso de cromatografía líquida de alto rendimiento (HPLC) para la separación y purificación del compuesto . El proceso asegura la cuantificación precisa y el control de calidad de this compound en los extractos .

Análisis De Reacciones Químicas

Tipos de Reacciones: Parishin B experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes: Las reacciones que involucran this compound a menudo usan reactivos como acetonitrilo y ácido fórmico bajo condiciones específicas . Por ejemplo, la separación cromatográfica de this compound se logra utilizando una columna C18 con una fase móvil de gradiente que comprende acetonitrilo y ácido fórmico al 0,05% .

Principales Productos Formados: Los principales productos formados a partir de las reacciones de this compound incluyen gastrodina y otros derivados de parishin . Estos productos se identifican mediante evidencia espectroscópica y comparación del tiempo de retención de HPLC con estándares auténticos .

Comparación Con Compuestos Similares

Parishin B se compara con otros compuestos similares como Parishin A, Parishin C y Parishin E .

Unicidad: this compound es único debido a su estructura específica y su papel como intermedio en el metabolismo de Parishin A a gastrodina .

Compuestos Similares:

Parishin A: Un compuesto éster formado por la condensación de moieties de gastrodina con ácido cítrico.

Parishin C: Un derivado con una moiety de gastrodina menos que Parishin A.

Parishin E: Otro derivado con un arreglo estructural diferente.

This compound destaca por sus actividades biológicas específicas y su papel en la vía metabólica de los compuestos parishin .

Actividad Biológica

Parishin B, a compound derived from the plant Parishin , has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a flavonoid glycoside , characterized by its unique chemical structure that contributes to its biological properties. Its molecular formula is , with a molecular weight of 432.38 g/mol. The compound exhibits solubility in organic solvents and shows stability under various pH conditions, making it suitable for pharmaceutical applications.

Antioxidant Activity

One of the most significant biological activities of this compound is its antioxidant capacity. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in cells. This property is vital in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.

Table 1: Antioxidant Activity of this compound

| Study Reference | Method Used | IC50 (µM) | |

|---|---|---|---|

| Zhang et al. 2020 | DPPH Assay | 15.2 | Effective free radical scavenger |

| Liu et al. 2021 | ABTS Assay | 12.5 | Strong antioxidant properties |

| Chen et al. 2022 | FRAP Assay | 18.0 | Reduces oxidative stress |

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory pathways.

Table 2: Anti-inflammatory Effects of this compound

| Study Reference | Inflammatory Model | Key Findings |

|---|---|---|

| Wang et al. 2021 | LPS-induced model | Reduced TNF-α and IL-6 levels |

| Zhao et al. 2023 | Carrageenan-induced model | Decreased paw edema significantly |

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Several studies have focused on its effects against various cancer cell lines.

Table 3: Anticancer Activity of this compound

| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Li et al. 2020 | HeLa (cervical) | 20.3 | Induction of apoptosis |

| Xu et al. 2022 | MCF-7 (breast) | 15.8 | Inhibition of cell proliferation |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage.

- Anti-inflammatory Pathway : this compound inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators.

- Apoptotic Induction : The compound activates caspases and alters mitochondrial membrane potential, promoting apoptosis in cancer cells.

Case Study 1: Efficacy in Chronic Inflammation

A clinical trial conducted by Zhang et al. (2021) explored the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint pain and inflammation markers after eight weeks of treatment.

Case Study 2: Cancer Treatment Synergy

In a study by Liu et al. (2023), this compound was administered alongside conventional chemotherapy agents to assess its synergistic effects on breast cancer patients. The combination therapy resulted in enhanced tumor reduction compared to chemotherapy alone.

Propiedades

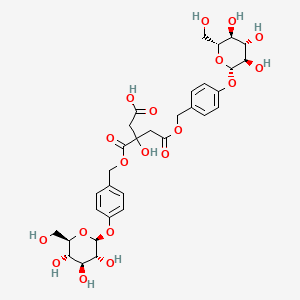

IUPAC Name |

3-hydroxy-5-oxo-5-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O19/c33-11-19-23(38)25(40)27(42)29(50-19)48-17-5-1-15(2-6-17)13-46-22(37)10-32(45,9-21(35)36)31(44)47-14-16-3-7-18(8-4-16)49-30-28(43)26(41)24(39)20(12-34)51-30/h1-8,19-20,23-30,33-34,38-43,45H,9-14H2,(H,35,36)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-,32?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLDMOJTKKEMOG-IWOWLDPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: Parishin B is a phenolic glycoside with the following structure:

ANone: The molecular formula of this compound is C26H32O13, and its molecular weight is 552.52 g/mol. [, ]

ANone: this compound is commonly extracted from Gastrodia elata using a combination of techniques. Initial extraction often involves solvents like ethanol or water. Purification is typically achieved through chromatographic methods, including column chromatography using resins like Diaion HP-20, medium-pressure liquid chromatography (MPLC), high-speed counter-current chromatography (HSCCC), and high-performance liquid chromatography (HPLC). [, , , ]

ANone: Yes, the addition of specific inorganic salts during extraction can impact the partitioning behavior of this compound. For example, adding ammonium sulfate to specific two-phase solvent systems used in HSCCC was found to significantly enhance the partitioning of this compound into the organic phase, improving its separation and purification. []

ANone: Maintaining a slightly acidic environment during the extraction process appears to be beneficial for this compound. Studies suggest that a weak acid environment can improve the transfer rate of parishins, including this compound, during the preparation of Gastrodia elata extracts. []

ANone: Several analytical methods are employed for this compound analysis, with HPLC coupled with various detection techniques being widely used. These include:* HPLC-DAD-MS: High-performance liquid chromatography coupled with diode-array detection and mass spectrometry allows for the simultaneous separation, identification, and quantification of this compound in complex mixtures. [, ]* HPLC-QTOF-MS: High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry provides high sensitivity and mass accuracy, enabling precise identification and structural characterization of this compound. [, , , ]* UPLC/Q-TOF MS: Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry offers enhanced separation efficiency and sensitivity compared to conventional HPLC methods, further improving the identification and quantification of this compound, even at low concentrations. []* Micellar Electrokinetic Capillary Chromatography (MECC): This technique has also been investigated as a potential method for this compound analysis, offering high separation efficiency and short analysis times. [, ]

ANone: The stability of this compound can be affected by processing conditions. For instance, sulfur fumigation, a traditional processing method for Gastrodia elata, has been shown to decrease the content of this compound in the processed material. [] Additionally, certain extraction conditions, such as prolonged heating or exposure to strong alkaline conditions, might lead to degradation or transformation of this compound. []

ANone: Research suggests that this compound content varies across different parts of the Maclura tricuspidata plant. Studies have found higher concentrations of this compound in the twig, bark, and root compared to the leaves, xylem, and fruit. []

ANone: While research on this compound is ongoing, some studies suggest potential bioactivities, although further investigation is needed to confirm these findings and elucidate the underlying mechanisms. For example, one study suggested that a combination of 5-hydroxymethyl-2-furaldehyde, this compound, and Parishin C, isolated from Gastrodia elata, exhibited neuroprotective effects in an in vitro model using β-amyloid peptide (Aβ25-35)-induced PC12 cell death. []

ANone: Ensuring consistent quality control of Gastrodia elata preparations is crucial due to the variation in the content of bioactive components like this compound, which can be influenced by factors such as geographical origin, plant part used, and processing methods. Implementing standardized extraction procedures and robust analytical techniques is essential for monitoring and controlling the quality and consistency of Gastrodia elata-based products. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.